molecular formula C16H11F3N4OS2 B2649672 6-Methyl-5-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazol-2-yl)imidazo[2,1-b][1,3]thiazole CAS No. 339103-29-6

6-Methyl-5-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazol-2-yl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B2649672
CAS No.: 339103-29-6
M. Wt: 396.41
InChI Key: QEDAYFPFPADOFI-UHFFFAOYSA-N
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Description

“6-Methyl-5-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazol-2-yl)imidazo[2,1-b][1,3]thiazole” is a complex organic compound. It has a molecular formula of C16H11F3N4OS2 and an average mass of 396.410 Da .


Molecular Structure Analysis

The compound contains several functional groups, including a trifluoromethyl group, a benzyl group, a sulfanyl group, an oxadiazolyl group, and an imidazothiazole group . The trifluoromethyl group is known to have significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C16H11F3N4OS2 and an average mass of 396.410 Da . Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Corrosion Inhibition

Research has shown that derivatives of 1,3,4-oxadiazole, such as those structurally related to the compound , exhibit significant corrosion inhibition properties for metals in acidic environments. These compounds have been found to form protective layers on metal surfaces, effectively reducing corrosion rates. The effectiveness of these inhibitors is attributed to their physicochemical properties, which facilitate strong adsorption to metal surfaces through both physisorption and chemisorption mechanisms (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Studies

Derivatives of imidazo[2,1-b][1,3]thiazole have been synthesized and evaluated for their antimicrobial properties. Novel methylene-bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles have shown very good antibacterial and antifungal activities. These findings suggest the potential for developing new antimicrobial agents from this class of compounds (Lamani, Shetty, Kamble, & Khazi, 2009).

Synthesis and Biological Evaluation

The synthesis of novel compounds featuring the imidazo[2,1-b][1,3]thiazole moiety, such as the one , has been a focus of several studies. These compounds have been assessed for various biological activities, including antimicrobial, antioxidant, and antitubercular activities. For instance, the synthesis and biological evaluation of novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties have been reported. Such studies contribute to the development of new therapeutic agents with potential applications in treating infectious diseases and conditions associated with oxidative stress (Li et al., 2012).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the wide range of activities exhibited by compounds with a 1,3,4-thiadiazole moiety , this compound could be of interest in various fields of research.

Properties

IUPAC Name

2-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4OS2/c1-9-12(23-5-6-25-14(23)20-9)13-21-22-15(24-13)26-8-10-3-2-4-11(7-10)16(17,18)19/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDAYFPFPADOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=NN=C(O3)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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